(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, commonly known as D-glucose, is a vital monosaccharide in biological systems. It plays a crucial role in energy metabolism and is a primary source of energy for cells. The compound has the molecular formula and is classified as an aldohexose due to its aldehyde functional group and six carbon atoms.
D-glucose is naturally found in various foods, especially fruits and honey. It can also be synthesized through several chemical processes, including the hydrolysis of polysaccharides.
D-glucose belongs to the category of carbohydrates, specifically monosaccharides. It is further classified as an aldose due to the presence of an aldehyde group at one end of its carbon chain.
The synthesis of D-glucose can be achieved through multiple methods:
The hydrolysis process typically involves heating polysaccharides with dilute acids or employing specific enzymes under controlled conditions to ensure complete conversion to glucose. Chemical synthesis requires careful control of reaction conditions to favor the formation of glucose over other possible products.
D-glucose has a specific stereochemistry denoted by its configuration at each chiral center. The structure can be represented in both 2D and 3D models:
D-glucose undergoes various chemical reactions:
These reactions typically require specific reagents and conditions:
D-glucose exerts its biological effects primarily through its role in cellular respiration, where it is metabolized via glycolysis, the citric acid cycle, and oxidative phosphorylation to produce adenosine triphosphate (ATP).
Key steps include:
The melting point of D-glucose is approximately 146 °C, and it has a specific rotation of +52.7° at 20 °C when measured in aqueous solution.
D-glucose has numerous applications across various fields:
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